molecular formula C16H11FO3S B1519023 3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid CAS No. 1040084-06-7

3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Cat. No.: B1519023
CAS No.: 1040084-06-7
M. Wt: 302.3 g/mol
InChI Key: RQDMZTJFMUFHGZ-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a benzofuran ring system and a fluorophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-halogenated phenols with aldehydes under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also incorporate advanced techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid has been studied for its potential antimicrobial properties. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural features may contribute to the design of new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell walls or inhibit essential enzymes, leading to the death of the microorganism.

Comparison with Similar Compounds

  • 3-{[(2-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

  • 3-{[(3-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

Uniqueness: Compared to its similar compounds, 3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid stands out due to its specific positioning of the fluorophenyl group, which can influence its reactivity and biological activity.

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Properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO3S/c17-10-5-7-11(8-6-10)21-9-13-12-3-1-2-4-14(12)20-15(13)16(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDMZTJFMUFHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid
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3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid

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